![molecular formula C10H12ClNO2S B3010758 Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate CAS No. 1156662-22-4](/img/structure/B3010758.png)
Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate
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Overview
Description
Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate is a compound that is likely to possess interesting chemical and biological properties due to the presence of a sulfanyl group attached to a chlorophenyl ring. While the specific compound is not directly discussed in the provided papers, related compounds with sulfanyl groups and chlorophenyl rings have been studied for their biological activity and molecular structures.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a precursor such as 4-chlorophenoxyacetic acid, which undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate product. Subsequent ring closure reactions and substitutions at the thiol position lead to the formation of various derivatives. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides is a multi-step process that involves the creation of a 1,3,4-oxadiazole moiety and subsequent modifications .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate can be determined using techniques such as X-ray diffraction. For example, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was elucidated, revealing that the closest molecules are paired and oriented by their chlorine atoms, forming endless ribbons of paired associates .
Chemical Reactions Analysis
Chemical reactions involving the oxidation of sulfur atoms in related compounds have been documented. For instance, the oxidation of a methylsulfanyl group to a sulfinyl group was achieved using m-chloroperbenzoic acid in dichloromethane, as seen in the synthesis of a tetrahydropyridine derivative . This indicates that the sulfanyl group in Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate could undergo similar oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with sulfanyl and chlorophenyl groups can be inferred from spectral analysis data such as IR, 1H-NMR, and EI-MS. These techniques confirm the presence of specific functional groups and the overall structure of the compound. Additionally, the biological activity of these compounds, such as antibacterial potential, can be assessed through in vitro screening against various bacterial strains. The cytotoxicity of these compounds can also be evaluated to determine their safety profile .
Scientific Research Applications
1. Environmental and Material Applications
Functionalization of graphene oxide (GO) with compounds like 4-aminothiophenol and 3-aminopropyltriethoxysilane, which have similarities in functional groups to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate, has been researched for environmental applications. Such functionalization has shown enhanced sorption efficiencies for dyes and heavy metals like copper, with sulfydryl and amino groups increasing sorption sites and facilitating chelation with heavy metals (Chen et al., 2016).
2. Synthesis of Heterocyclic Compounds
Research indicates that the reaction of compounds structurally related to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate with active methylenes can lead to the formation of various heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. These compounds are significant in the field of organic synthesis and pharmaceutical research (Shibuya, 1984).
3. Photopolymerization and Material Science
A study on the photopolymerization process, which utilized an alkoxyamine compound bearing a chromophore group structurally similar to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate, explored its potential in material science. This research is pivotal in the development of new materials and coatings (Guillaneuf et al., 2010).
4. Antimicrobial Research
Synthesized derivatives of compounds with structures similar to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate have shown potential as antibacterial agents. For instance, studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed significant antibacterial activity against various bacterial strains (Siddiqui et al., 2014).
5. Corrosion Inhibition
Schiff bases containing sulfanylphenyl structures, which are structurally related to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate, have been investigated as corrosion inhibitors. Their presence in acid solutions has shown a significant decrease in corrosion rate, highlighting their application in material protection and preservation (Behpour et al., 2009).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-10(13)4-5-15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWYPOIPLDDYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate | |
CAS RN |
1156662-22-4 |
Source
|
Record name | methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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